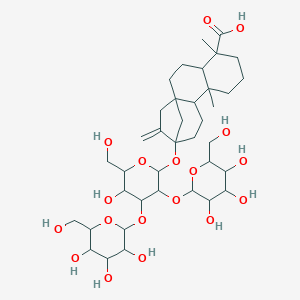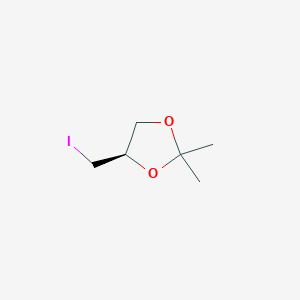
3-氟苯氧乙腈
描述
3-Fluorophenoxyacetonitrile is a chemical compound that is structurally related to various fluorinated acetonitrile derivatives. While the specific compound "3-Fluorophenoxyacetonitrile" is not directly studied in the provided papers, related compounds with fluorine substitutions and acetonitrile groups have been synthesized and characterized, indicating a broader interest in such fluorinated compounds for their potential applications in various fields, including organic electronics and medicinal chemistry.
Synthesis Analysis
The synthesis of related fluorinated acetonitrile compounds follows green protocols and involves the use of leading compounds to introduce the desired functional groups. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was achieved following environmentally friendly methods and characterized by spectral and X-ray crystallographic analyses . Similarly, novel esters of 3-fluoro-4-cyanophenol with substituted phenoxy acetic acids were synthesized using 3-fluoro-4-cyanophenol as a starting compound . These methods highlight the feasibility of synthesizing complex fluorinated molecules with acetonitrile groups.
Molecular Structure Analysis
The molecular structure of fluorinated acetonitrile derivatives has been extensively studied using various analytical techniques. X-ray crystallography provided detailed insights into the crystal structure of synthesized compounds, revealing their spatial arrangement and confirming their molecular geometry . Theoretical calculations, such as density functional theory (DFT), have been employed to predict the equilibrium geometry and to analyze the electronic structure of these molecules . Such studies are crucial for understanding the molecular basis of the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of fluorinated acetonitrile compounds has been explored through various molecular descriptors and reactivity surfaces. Theoretical studies have been used to explain the reactivity of these molecules, which is essential for their potential applications in chemical synthesis and as inhibitors for enzymes or viruses . For example, molecular docking studies have been carried out to assess the potential of these compounds as inhibitors for enzymes like indoleamine 2,3-dioxygenase and hepatitis B virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetonitrile derivatives have been characterized using spectroscopic techniques, including FT-IR and NMR. These studies provide information on the vibrational modes and the electronic environment of the protons within the molecules . Additionally, the optical, electrochemical, and thermal properties of related fluorophores have been investigated, demonstrating their potential in organic light-emitting diode (OLED) applications . The microwave spectrum of fluoro-acetonitrile has also been studied, which is of structural interest due to the molecule's considerable dipole moment .
科学研究应用
药物递送和诊断应用
基于荧光物质的医学诊断和治疗材料:使用硼二吡咯烯基荧光物质(BODIPY)进行医学诊断、抗菌活性以及功能化药物微型和纳米载体以增强治疗效果的研究突显了在类似领域使用特定氟化合物的潜力。这些进展表明了3-氟苯氧乙腈可能被纳入诊断或治疗药剂中的潜力,由于其氟化性质,这可能会影响其与生物分子的相互作用或增强其作为药物递送系统一部分的性质(Marfin et al., 2017)。
辐射衰减工程(RDE)用于生物物理和生物医学应用:通过RDE调节荧光物质的发射特性展示了氟化合物在增强医学诊断中使用的荧光标记物的效率的重要性。这可能表明对修改类似3-氟苯氧乙腈这样的化合物以用于特定生物医学应用的研究兴趣,利用其氟化结构调整其光物理性质以获得更好的诊断或治疗效果(Lakowicz, 2001)。
属性
IUPAC Name |
2-(3-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUJNOWOPRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)




![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

